2-Amino-3-hydroxyoctanoic acid
Description
Overview of Non-Proteinogenic Amino Acids and Their Significance
The building blocks of proteins are a well-defined set of 22 proteinogenic amino acids, encoded by the genetic code. wikipedia.org However, the world of amino acids extends far beyond this canonical set. Non-proteinogenic amino acids (NPAAs) are those not naturally encoded in an organism's genome. wikipedia.org There are over 140 naturally occurring NPAAs, and thousands more can be synthesized in the lab. wikipedia.orgebi.ac.uk
These unique amino acids play a multitude of crucial roles in biological systems. They can act as intermediates in metabolic pathways, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org NPAAs are also found as components of bacterial cell walls, function as neurotransmitters, and can be toxins. wikipedia.orgebi.ac.uk Their incorporation into peptides can significantly enhance properties like stability, potency, and bioavailability, making them valuable in the development of peptide-based therapeutics. nih.gov The structural diversity of NPAAs is vast, arising from modifications like amine alkylation, side-chain substitution, and the introduction of new functional groups. wikipedia.orgebi.ac.uk This diversity makes them a rich area of study for applications ranging from the discovery of new antibiotics to the development of synthetic pharmaceuticals. nih.gov
Contextualization of 2-Amino-3-hydroxyoctanoic Acid within Complex Natural Products
The hydroxylation of amino acids, such as the one that forms this compound, is a key reaction that increases the structural diversity of natural products. mdpi.com This modification can enhance the bioactivity, solubility, and stability of the resulting molecules. mdpi.com
Historical Perspective on Research into Hydroxyamino Acid Derivatives
Research into hydroxyamino acid derivatives has a long history, driven by their importance in biological systems and as synthetic intermediates. ffi.no Early research in the mid-20th century focused on developing methods for the selective modification of these densely functionalized molecules. nih.gov For instance, in 1942, Sakami and Toennies reported the selective O-acetylation of hydroxyamino acids using acetic anhydride (B1165640) in the presence of perchloric acid. nih.gov This was followed by similar methods using hydrogen chloride in acetic acid, as described by Sheehan, Goodman, and Hess in 1956. nih.govacs.org
These early methods, while effective, often involved harsh conditions. nih.gov More recent research has focused on developing milder and more selective methods for the synthesis and modification of hydroxyamino acids. acs.org This has been spurred by the increasing recognition of their role in natural products with significant biological activities, such as antibiotics and enzyme inhibitors. acs.orgacs.org The development of enzymatic and organocatalytic methods has provided more efficient and stereocontrolled routes to these valuable compounds. researchgate.netacs.org
Structure
3D Structure
Properties
CAS No. |
50730-84-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-amino-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6(10)7(9)8(11)12/h6-7,10H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
IEPVNUYIWLXICC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C(=O)O)N)O |
Origin of Product |
United States |
Stereochemical Investigations of 2 Amino 3 Hydroxyoctanoic Acid
Strategies for Absolute Configuration Determination
Determining the precise three-dimensional arrangement of atoms at the chiral centers of 2-Amino-3-hydroxyoctanoic acid is fundamental to understanding its properties. The absolute configuration of this molecule is designated using the Cahn-Ingold-Prelog priority rules, assigning either an R or S descriptor to each chiral center. csbsju.edu Various sophisticated techniques are employed to unambiguously establish these configurations.
Spectroscopic Methods for Chiral Assignment (e.g., Circular Dichroism)
Derivatization-Based Analytical Techniques (e.g., Marfey's Reagent Analysis)
Derivatization with a chiral reagent to form diastereomers that can be separated by standard chromatographic techniques is a widely used strategy for determining the absolute configuration of amino acids. nih.govnih.gov Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a popular choice for this purpose. nih.gov
The primary amine of this compound reacts with Marfey's reagent to form diastereomeric adducts. These diastereomers, having different physical properties, can be separated and analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The elution order of the diastereomers is dependent on the stereochemistry of the original amino acid. By comparing the retention times of the derivatized this compound with those of derivatized standards of known configuration, the absolute configuration of the amino acid can be determined.
Table 1: Illustrative HPLC Retention Times for Marfey's Derivatives of Amino Acid Stereoisomers
| Amino Acid Stereoisomer | Derivatizing Agent | Retention Time (min) |
| (2S,3R)-Isomer | L-FDAA | t1 |
| (2R,3S)-Isomer | L-FDAA | t2 |
| (2S,3S)-Isomer | L-FDAA | t3 |
| (2R,3R)-Isomer | L-FDAA | t4 |
Note: The retention times (t1, t2, t3, t4) are hypothetical and would need to be determined experimentally. The separation is based on the differential interaction of the diastereomers with the stationary phase.
Analysis of Diastereomeric and Enantiomeric Purity
The synthesis or isolation of a single stereoisomer of this compound necessitates rigorous analysis of its diastereomeric and enantiomeric purity. Chiral HPLC is a primary tool for this purpose, capable of separating all four possible stereoisomers. sigmaaldrich.comsigmaaldrich.com The use of chiral stationary phases (CSPs) allows for the direct separation of enantiomers without the need for derivatization.
Gas chromatography (GC) on a chiral column can also be employed for the analysis of volatile derivatives of the amino acid. The separation of the four stereoisomers—(2S,3R), (2R,3S), (2S,3S), and (2R,3R)—is crucial for quality control and for understanding the stereoselectivity of synthetic or biological processes. libretexts.org
Stereochemical Influence on Biological Recognition and Catalysis
The three-dimensional structure of a molecule is paramount for its interaction with biological systems, which are themselves chiral. csbsju.edulibretexts.org The different stereoisomers of this compound are expected to exhibit distinct biological activities due to stereospecific interactions with enzymes and receptors. nih.govresearchgate.net
Ligand-Enzyme Binding Specificity
Enzymes possess highly specific three-dimensional active sites that are chiral. nih.gov Consequently, the binding affinity and catalytic efficiency of an enzyme for a substrate are highly dependent on the substrate's stereochemistry. One stereoisomer of this compound may act as a potent substrate or inhibitor for a particular enzyme, while its enantiomer or diastereomer may be significantly less active or even inactive. acs.org This specificity arises from the precise geometric and electronic complementarity required for the formation of the enzyme-substrate complex.
For instance, if this compound were a substrate for a hypothetical enzyme, the kinetic parameters (Km and kcat) would likely differ significantly between its stereoisomers.
Table 2: Hypothetical Kinetic Parameters for Enzyme-Catalyzed Reaction of this compound Stereoisomers
| Stereoisomer | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| (2S,3R) | 0.1 | 100 | 1 x 106 |
| (2R,3S) | 5.0 | 5 | 1 x 103 |
| (2S,3S) | 10.0 | 1 | 1 x 102 |
| (2R,3R) | >50 | <0.1 | <2 |
Note: This data is illustrative and serves to demonstrate the potential differences in enzyme kinetics based on substrate stereochemistry.
Chiral Recognition in Receptor Interactions
Similar to enzymes, cellular receptors have specific binding pockets that exhibit a high degree of stereoselectivity. mdpi.comnih.gov The interaction of a ligand, such as this compound, with a receptor is a key step in many signaling pathways. The binding affinity of the different stereoisomers to a receptor can vary dramatically, leading to different physiological responses. nih.gov One enantiomer might act as an agonist, activating the receptor, while the other might be an antagonist, blocking its activity.
The differential binding is governed by the "three-point attachment model," where a chiral molecule must have at least three points of interaction with the chiral receptor for stereospecific recognition to occur. The precise spatial arrangement of the amino, hydroxyl, carboxyl, and octyl groups of this compound will determine how well each stereoisomer fits into the receptor's binding site.
Synthetic Methodologies for 2 Amino 3 Hydroxyoctanoic Acid and Its Stereoisomers
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a highly effective strategy for the preparation of optically active compounds, leveraging the vast supply of enantiomerically pure starting materials provided by nature. researchgate.netelsevierpure.com This approach involves the diastereoselective transformation of readily available chiral precursors, such as carbohydrates and amino acids, into the desired target molecule, transferring the stereochemical information from the starting material to the final product.
Carbohydrates represent a richly functionalized and stereochemically defined class of chiral pool reagents. researchgate.net D-glucose and its derivatives are particularly valuable starting materials for complex syntheses. researchgate.netresearchgate.net A common strategy involves using D-glucosamine (2-amino-2-deoxy-D-glucose) as the precursor.
The synthesis can commence with the oxidation of D-glucosamine, for instance, catalyzed by glucose oxidase, to yield D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid). researchgate.net This intermediate contains the required amino group at the C2 position. Subsequent chemical transformations are then required to deoxygenate specific positions and shorten the carbon chain to the required eight-carbon length of octanoic acid, while preserving the stereochemistry at C2 and establishing the desired configuration at C3. These multi-step sequences often involve protection of the amino and carboxyl groups, selective manipulation of the hydroxyl groups, and a chain-shortening reaction such as a Wohl degradation or Ruff degradation, followed by reduction and deprotection steps to yield the target 2-Amino-3-hydroxyoctanoic acid.
Table 1: Key Transformations in Carbohydrate-Based Synthesis
| Step | Precursor | Key Reagent/Reaction | Intermediate/Product |
|---|---|---|---|
| Oxidation | D-glucosamine | Glucose Oxidase / Air | D-glucosaminic acid |
| Protection | D-glucosaminic acid | Boc₂O, Benzyl (B1604629) bromide | Protected amino acid |
| Chain Manipulation | Protected Intermediate | Periodate cleavage, Grignard reaction | C8 backbone intermediate |
This table is illustrative of a potential synthetic pathway and the specific reagents and intermediates can vary based on the detailed strategy.
Natural amino acids are another fundamental component of the chiral pool, providing access to enantiomerically pure building blocks for synthesis. nih.govsymeres.com Synthesizing this compound from a standard amino acid involves the elongation of the side chain and the introduction of a hydroxyl group with controlled stereochemistry.
For example, a synthesis could start from L-serine or L-threonine, which already possess a hydroxyl group and the α-amino acid core. Starting with L-serine, the side chain can be extended. The carboxyl and amino groups are first protected. The hydroxyl group is then oxidized to an aldehyde. This aldehyde can then undergo a Grignard or similar organometallic addition with a pentyl-magnesium bromide to introduce the remaining five carbons of the octanoic acid chain. This addition reaction creates the new chiral center at C3, and its stereoselectivity can be influenced by the choice of reagents and protecting groups (substrate control). Subsequent deprotection yields the target molecule. Biocatalytic methods, using enzymes like aminopeptidases or amidases, can also be employed for the resolution of racemic mixtures or for the stereospecific transformation of amino acid derivatives. symeres.com
Asymmetric Chemical Synthesis Strategies
Asymmetric synthesis aims to create the desired stereoisomers from achiral or racemic precursors through the use of chiral catalysts or reagents. These methods offer flexibility and are not limited by the structure of naturally available starting materials.
This strategy involves starting with an unsaturated octenoic acid derivative, such as 2-octenoic acid or 3-octenoic acid, and introducing the amino and hydroxyl functionalities across the double bond in a stereocontrolled manner.
Asymmetric Dihydroxylation (AD): Using the Sharpless asymmetric dihydroxylation, a double bond can be converted into a diol with high enantioselectivity. For example, the dihydroxylation of ethyl (E)-2-octenoate would yield ethyl 2,3-dihydroxyoctanoate. The resulting diol can then be selectively converted, for instance, by activating one hydroxyl group and displacing it with an azide (B81097) (which is later reduced to an amine), to furnish the desired product.
Asymmetric Epoxidation (AE): Chiral epoxides are versatile intermediates in organic synthesis. mdpi.com The asymmetric epoxidation of an allylic alcohol, such as (E)-oct-2-en-1-ol, followed by regioselective opening of the epoxide with an amine or azide nucleophile, can establish the C2-amino and C3-hydroxy stereocenters.
Asymmetric Aminohydroxylation (AA): The Sharpless asymmetric aminohydroxylation allows for the direct, enantioselective conversion of an alkene into a β-amino alcohol. Applying this reaction to an ester of 2-octenoic acid could, in principle, generate the protected this compound derivative in a single step.
Table 2: Comparison of Asymmetric Olefin Functionalization Methods
| Method | Olefin Substrate | Key Reagents | Key Intermediate |
|---|---|---|---|
| Asymmetric Dihydroxylation | (E)-2-Octenoic acid ester | AD-mix-α or AD-mix-β | Chiral 2,3-dihydroxyoctanoate |
| Asymmetric Epoxidation | (E)-2-Octen-1-ol | Ti(OiPr)₄, (+)- or (-)-DET | Chiral 2,3-epoxyoctan-1-ol |
DET = Diethyl tartrate, (DHQ)₂-PHAL = Hydroquinine 1,4-phthalazinediyl diether
The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to produce an aza-ylide intermediate. organic-chemistry.org In the context of β-lactam synthesis, a variation of this reaction, the Staudinger β-lactam synthesis, can be employed. This involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. A related approach involves an intramolecular Staudinger ligation.
A potential route could involve an ester derived from 3-azidooctanoic acid. This azide can react with a suitable phosphine. If the molecule also contains an appropriately positioned ester or other carbonyl group, the intermediate iminophosphorane can undergo an intramolecular cyclization to form a β-lactam ring. nih.govnih.gov The stereochemistry of the substituents on the β-lactam ring is controlled by the geometry of the starting materials and the reaction conditions. Subsequent hydrolysis of the β-lactam ring would then yield the desired this compound. The stereocenters at C2 (bearing the amino group) and C3 (bearing the hydroxyl group, which would be introduced before or after the cyclization) can be set with a high degree of control during this process.
Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly efficient. stonybrook.edu The use of chiral Lewis acids can render these reactions asymmetric.
A strategy for synthesizing a derivative of this compound could involve a Lewis acid-catalyzed reaction between hexanal (B45976) (a six-carbon aldehyde), a glycine-derived nucleophile (providing the C1 and C2 atoms and the amino group), and a silicon-based reagent like a silyl (B83357) ketene acetal. nih.govrsc.org The chiral Lewis acid catalyst would coordinate to the reactants, organizing them in a chiral environment and directing the stereochemical outcome of the C-C bond-forming events. This would create the C2-C3 bond with a specific stereochemistry, simultaneously installing the hydroxyl group (or a precursor) and the amino acid backbone. This approach allows for the rapid construction of molecular complexity from simple starting materials.
Chemoenzymatic and Biocatalytic Synthesis
The convergence of chemical and enzymatic techniques offers powerful pathways for the synthesis of complex chiral molecules like this compound. These methods leverage the high selectivity of enzymes to overcome challenges faced in traditional organic synthesis.
Enzymes are highly effective catalysts for producing enantiomerically pure amino acids. researchgate.net Key enzyme classes, including amino acid oxidases and aminotransferases (also known as transaminases), are instrumental in establishing the desired stereochemistry at the α-carbon.
Amino Acid Oxidases: These enzymes catalyze the stereospecific oxidative deamination of amino acids to form α-keto acids. For instance, an L-amino acid deaminase can be used in a cascade reaction to stereoinvert an L-amino acid into its D-enantiomer. mdpi.com This process involves the oxidation of the L-amino acid to the corresponding α-keto acid, which is then re-aminated by a D-aminotransferase to yield the D-amino acid. mdpi.com
Aminotransferases (Transaminases): Transaminases are widely used for the asymmetric synthesis of chiral amines and amino acids from their corresponding keto precursors. nih.gov A transaminase originating from Chromobacterium violaceum has been successfully employed for the production of (S)-2-aminooctanoic acid, a related fatty amino acid, with an enantiomeric excess greater than 98%. nih.gov This demonstrates the potential of transaminases to install the amino group on a fatty acid backbone with high stereocontrol. Tandem enzymatic reactions, combining an aldol (B89426) addition to form a 4-hydroxy-2-oxo acid followed by enantioselective amination using a transaminase, have been developed to produce various γ-hydroxy-α-amino acids. nih.gov
While naturally occurring enzymes offer remarkable selectivity, their substrate scope can be limited. Protein engineering and directed evolution are employed to modify enzymes, expanding their utility to non-natural substrates like the precursors for this compound. nih.govresearchgate.net
A notable example involves the engineering of a tryptophan decarboxylase from Ruminococcus gnavus (RgnTDC). nih.govresearchgate.net This enzyme was repurposed in a biocatalytic cascade with a transaldolase (ObiH) for the synthesis of chiral 1,2-amino alcohols. wisc.eduresearchgate.net The native RgnTDC enzyme shows negligible activity on β-hydroxy amino acid substrates, including (2S,3R)-2-amino-3-hydroxyoctanoic acid. wisc.edu Through a substrate multiplexed screening (SUMS) based directed evolution approach, researchers were able to identify gain-of-function mutations that expanded the enzyme's substrate scope to include long-chain aliphatic β-hydroxy substrates. wisc.eduresearchgate.netchemrxiv.org This engineered cascade provides a novel route for producing valuable chiral compounds from simple aldehydes. nih.gov
| Substrate | Wild-Type RgnTDC Activity | Engineered RgnTDC Variant Activity |
|---|---|---|
| L-Tryptophan (Native Substrate) | High | High |
| (2S,3R)-2-amino-3-hydroxyoctanoic acid | <1 turnover | Significantly Increased |
| β-OH L-leucine | <1 turnover | Significantly Increased |
| β-OH L-homophenylalanine | <1 turnover | Significantly Increased |
This table illustrates the successful expansion of the RgnTDC enzyme's substrate scope through protein engineering to accommodate non-native substrates like this compound. wisc.eduresearchgate.net
Whole-cell bioconversion utilizes intact microbial cells as catalysts, offering several advantages over isolated enzymes. These systems eliminate the need for costly and time-consuming enzyme purification and provide a stable environment where cofactors can be regenerated internally. nih.gov
Engineered Escherichia coli strains are commonly used as hosts for whole-cell bioconversion. nih.gov For the production of non-standard amino acids, genes encoding the necessary enzymes are introduced into the host organism. nih.govfrontiersin.org For instance, a whole-cell biocatalysis format was successfully used with an engineered UstD enzyme for the gram-scale stereoselective preparation of bioactive γ-hydroxy amino acids. nih.gov Similarly, cell-free protein synthesis (CFPS) and bioconversion systems can be optimized by adjusting parameters like temperature to enhance substrate conversion and product yield. nih.gov This approach is highly relevant for the multi-step enzymatic synthesis of complex molecules like this compound, providing a scalable and economically viable production platform.
Integration into Peptide Synthesis Protocols
The unique structural properties of this compound make it a valuable building block for creating novel peptides with modified functions. Its incorporation is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).
SPPS, pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides. peptide.combeilstein-journals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govwpmucdn.com
To incorporate this compound into a peptide sequence via SPPS using the common Fmoc/tBu strategy, the following steps are taken:
Protection: The α-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The side-chain hydroxyl group and the C-terminal carboxylic acid must also be protected with acid-labile groups (e.g., tert-butyl for the hydroxyl group) to prevent side reactions. beilstein-journals.org
Attachment to Resin: The protected this compound is activated and coupled to the resin, becoming the C-terminal residue of the target peptide. kennesaw.edu
Elongation Cycle: The synthesis proceeds through repeated cycles of:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically using a solution of piperidine (B6355638) in DMF. wpmucdn.com
Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., DIC/Oxyma) and added to the resin to form a new peptide bond. wpmucdn.comkennesaw.edu
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). kennesaw.edu
This methodology allows for the precise placement of this compound within a peptide chain, enabling the synthesis of novel antimicrobial peptides and other bioactive molecules. nih.gov
A significant challenge in peptide synthesis is the risk of racemization (epimerization) of the chiral α-carbon during the activation of the carboxylic acid group for amide bond formation. highfine.comresearchgate.net This is particularly a concern for sterically hindered amino acids or during segment condensation. peptide.com Racemization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. researchgate.net
Several strategies are employed to suppress racemization:
Use of Additives: The most common method is the addition of coupling additives to the reaction mixture. These additives react with the activated amino acid to form an intermediate activated ester that is less prone to racemization. highfine.com
Choice of Coupling Reagents: Uronium/aminium-based reagents like HATU and HBTU are often used in combination with additives. peptide.com Carbodiimide reagents like DIC are typically used with an additive to prevent side reactions and racemization. highfine.comresearchgate.net
Reaction Conditions: Lowering the temperature during coupling can help minimize racemization. researchgate.net The choice of solvent and base can also influence the extent of epimerization. peptide.com
Protecting Groups: In some cases, specialized Nα-protecting groups can be used to suppress racemization. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported to greatly suppress side reactions, including α-carbon racemization. researchgate.netnih.gov
| Additive | Full Name | Key Feature |
|---|---|---|
| HOBt | Hydroxybenzotriazole | Classic and widely used additive to suppress racemization. peptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt, particularly for hindered couplings. highfine.com |
| Oxyma | Ethyl cyanoglyoxylate-2-oxime | A non-explosive and highly effective alternative to benzotriazole-based additives. highfine.com |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | A more acidic and often more effective version of HOBt. highfine.com |
Biological Activity and Molecular Mechanisms of 2 Amino 3 Hydroxyoctanoic Acid and Its Analogues
Role as an Enzyme Substrate and Modifier
The unique structural characteristics of 2-amino-3-hydroxyoctanoic acid, featuring both a β-hydroxy group and an α-amino group, position it and its analogues as significant molecules in the field of enzymology. They can act as substrates for specialized enzymes, particularly in biocatalytic systems designed for creating complex molecules, and as modifiers or inhibitors of enzyme activity, a property leveraged in therapeutic contexts.
The synthesis of structurally diverse β-hydroxy-α-amino acids is of significant interest for the development of pharmaceuticals and other bioactive compounds. digitellinc.com Biocatalytic methods are increasingly favored over traditional chemical synthesis due to their high stereoselectivity and milder reaction conditions. nih.govacs.org Engineered enzymes and those with broad substrate promiscuity are central to these green chemistry approaches. researchgate.net
While the tryptophan decarboxylase from Ruminococcus gnavus (RgnTDC) is noted for its exceptional promiscuity toward a wide range of tryptophan analogues, its primary function is decarboxylation to produce tryptamines, not the synthesis of β-hydroxy-α-amino acids. nih.govresearchgate.net However, other enzyme classes, such as aldolases and hydroxylases, are well-suited for synthesizing molecules with the 2-amino-3-hydroxy motif.
A notable example is the L-threonine transaldolase ObiH, an enzyme from a secondary metabolic pathway that demonstrates significant potential for the selective biocatalytic synthesis of β-hydroxy-α-amino acids. nih.govnih.gov ObiH catalyzes a diastereoselective aldol (B89426) reaction, condensing glycine (B1666218) with a variety of aldehydes to form the corresponding β-hydroxy-α-amino acid. researchgate.net Research has demonstrated the ability of ObiH in a whole-cell system to catalyze reactions with aromatic, aliphatic, and heterocyclic aldehydes, thereby generating a diverse panel of non-standard amino acids with high selectivity. nih.gov This highlights the enzyme's promiscuity and its utility as a biocatalyst for producing complex building blocks. Similarly, D-threonine aldolases have been employed for the large-scale, highly enantio- and diastereoselective synthesis of β-hydroxy-α-amino acid intermediates for drug candidates. thieme-connect.comnih.gov
Furthermore, 2-oxoglutarate-dependent hydroxylases represent another class of enzymes capable of producing β-hydroxy-α-amino acids. A novel hydroxylase from Sulfobacillus thermotolerans was found to catalyze the β-hydroxylation of L-histidine and L-glutamine in a threo-selective manner, showcasing the potential of this enzyme family for industrial production. nih.gov The substrate specificity of these enzymes is a critical area of research, with protein engineering techniques being used to broaden their applicability and improve selectivity. nih.gov
The table below summarizes key enzymes used in the biocatalytic synthesis of β-hydroxy-α-amino acids.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product Type | Key Characteristics |
| Transaldolase | ObiH | Glycine + Various Aldehydes | l-threo-β-hydroxy-α-amino acids | High diastereoselectivity, broad aldehyde substrate scope. nih.govnih.gov |
| Aldolase | D-Threonine Aldolase | Glycine + Pyridine-4-carboxaldehyde | anti-β-hydroxy-α-amino acid | High enantio- and diastereoselectivity; scalable process. thieme-connect.com |
| Hydroxylase | 2-Oxoglutarate-dependent hydroxylase | L-Histidine, L-Glutamine | l-threo-β-hydroxy-α-amino acids | Novel activity, high stereoselectivity. nih.gov |
The 2-amino-3-hydroxy acid scaffold is a key pharmacophore in the inhibition of certain proteases, particularly aminopeptidases. Amastatin (B1665947), a naturally occurring tetrapeptide inhibitor, contains the non-proteinogenic amino acid (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. wikipedia.org This structural feature is crucial for its potent, competitive, and reversible inhibition of several aminopeptidases, including aminopeptidase (B13392206) A (AP-A) and leucine (B10760876) aminopeptidase (LAP). wikipedia.orgnih.govpeptanova.de
Amastatin and its analogues act as slow-binding inhibitors. nih.gov The inhibitory mechanism involves the formation of an initial collision complex between the enzyme and inhibitor, which then slowly isomerizes to a more stable, tightly bound complex. The (2S)-hydroxyl group of the N-terminal amino acid residue is critical for this process, contributing significantly to the stabilization of the initial enzyme-inhibitor complex. nih.gov
Structure-activity relationship (SAR) studies on amastatin analogues have provided detailed insights into the features required for potent inhibition:
Stereochemistry : The stereochemistry of the N-terminal 3-amino-2-hydroxy acid is paramount. Analogues with the (2S) configuration at the hydroxyl-bearing carbon exhibit significantly stronger inhibitory activity than other stereoisomers. tandfonline.comtandfonline.com
Peptide Chain Length : The length of the peptide chain influences potency. For inhibition of aminopeptidase M (AP-M), inhibitory strength increases with the length of the peptide, with tri- and tetrapeptides being more potent than dipeptides. nih.gov This is attributed to a slower binding process that leads to a more stable final complex. nih.gov
C-Terminal Residue : The nature of the C-terminal amino acid is crucial for specificity. For inhibiting AP-A, which preferentially cleaves acidic amino acids, amastatin analogues with a C-terminal aspartic acid (Asp) or glutamic acid (Glu) show the highest activity. tandfonline.comtandfonline.comnih.gov
Internal Residues : The internal amino acid residues (P2 and P3 positions) also contribute to binding. Analogues containing hydrophobic amino acids at these positions generally exhibit strong inhibitory activity. tandfonline.comtandfonline.com
The following table summarizes the inhibitory constants (Ki) for amastatin against various aminopeptidases.
| Enzyme | Source | Ki (M) |
| Aminopeptidase M (AP-M) | - | 1.9 x 10⁻⁸ |
| Aminopeptidase A (AP-A) | Human Serum | 1.0 x 10⁻⁶ |
| Leucine Aminopeptidase (LAP) | Pig Kidney | 1.6 x 10⁻⁶ |
Data compiled from multiple sources. nih.govtandfonline.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Direct SAR studies on derivatives of this compound are limited; however, extensive research on structurally related compounds provides significant insights into how modifications would likely affect biological activity. These insights can be drawn from studies on both enzyme inhibitors like amastatin analogues and receptor agonists for HCA receptors.
SAR for Enzyme Inhibition (Aminopeptidase Analogues): As discussed in section 6.1.2, the 3-amino-2-hydroxy acid moiety is a critical component of aminopeptidase inhibitors. SAR studies on amastatin and its analogues reveal several key principles:
The Hydroxyl Group : The presence and stereochemistry of the C2-hydroxyl group are crucial. The (2S) configuration is strongly preferred for potent inhibition of aminopeptidase M, as it stabilizes the initial enzyme-inhibitor complex. nih.gov Its removal or alteration of its stereochemistry significantly reduces activity.
The Amino Group : The C3-amino group is also essential for binding and inhibitory activity.
Alkyl Chain (R-group) : The length and branching of the alkyl side chain (corresponding to the pentyl group in this compound) influence binding affinity, likely through interactions with hydrophobic pockets in the enzyme's active site. In amastatin, this is an isobutyl group. wikipedia.org
Peptide Modifications : When the this compound is the N-terminal residue of a peptide, modifications to the subsequent amino acids dramatically alter potency and selectivity. Hydrophobic residues at the P2 and P3 positions enhance binding, while an acidic residue at the C-terminus directs selectivity towards aminopeptidase A. tandfonline.comtandfonline.com
SAR for Receptor Interaction (HCA Receptor Ligands): The activity of hydroxyoctanoic acids at the HCA₃ receptor provides a model for understanding the SAR of related compounds as GPCR ligands:
The Carboxylic Acid Group : This group is an absolute requirement for activity. Structural biology studies have shown that the carboxylate forms a salt bridge with a conserved arginine residue (R1113.36) deep within the binding pocket of HCA receptors, an interaction that is essential for triggering receptor activation. nih.govnih.gov Esterification or removal of this group would abolish activity. frontiersin.org
The Hydroxyl Group : While not strictly essential for binding (as seen with butyrate (B1204436) activating HCA₂), the presence of a hydroxyl group can significantly enhance potency. nih.gov For HCA₂, the β-hydroxyl of its endogenous ligand, β-hydroxybutyrate, forms a hydrogen bond with S17945.52, explaining its higher potency compared to butyrate. nih.gov A similar interaction is likely for agonists at the highly homologous HCA₃ receptor. The position of the hydroxyl (e.g., C2 vs. C3) can influence potency and selectivity. frontiersin.org
The Alkyl Chain : The length and character of the alkyl chain are key determinants of selectivity and potency. HCA₃ is activated by medium-chain fatty acids like 3-hydroxyoctanoic acid, whereas HCA₂ is activated by the short-chain 3-hydroxybutyric acid, and HCA₁ by 2-hydroxypropionic acid (lactate). frontiersin.orgnih.gov This indicates that the length of the octanoic chain is well-suited for the HCA₃ binding pocket.
The Amino Group : The introduction of an amino group at the C2 position, as in this compound, would add a positive charge (at physiological pH) and hydrogen bonding capabilities. This would significantly alter the molecule's interaction with the receptor. While HCA₃ is known to be activated by some aromatic D-amino acids, the effect of an amino group on a hydroxyoctanoic acid backbone remains to be specifically determined. frontiersin.orgguidetopharmacology.org
Analytical Characterization and Quantification of 2 Amino 3 Hydroxyoctanoic Acid
Chromatographic Separation Techniques
Chromatography is fundamental for isolating 2-Amino-3-hydroxyoctanoic acid from complex matrices and for assessing its purity. High-performance liquid chromatography and gas chromatography are the principal methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of amino acids. who.intnih.gov For compounds like this compound that lack a strong chromophore, pre-column or post-column derivatization is typically necessary to enable sensitive detection by UV-Vis or fluorescence detectors. agraria.com.brscribd.com
Reversed-phase HPLC (RP-HPLC) is the most common separation mode. nih.gov Derivatization with agents such as o-phthaldialdehyde (OPA) in the presence of a thiol reacts with the primary amine to form highly fluorescent isoindole derivatives, allowing for femtomole-level detection limits. who.intagraria.com.br Another common reagent, 9-fluorenylmethylchloroformate (FMOC), reacts with both primary and secondary amines and can also be used. shimadzu.com The quantitative analysis is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area of the analyte. lcms.cz Isotope dilution methods can also be employed for absolute quantification. nih.gov
Below is a table outlining typical conditions for the HPLC analysis of amino acids following pre-column derivatization.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 100 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 30 mmol/L Potassium Dihydrogen Phosphate, pH 7.0) nih.gov |
| Mobile Phase B | Acetonitrile (B52724) or Methanol nih.gov |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | Fluorescence Detector (Ex: 340 nm, Em: 455 nm for OPA derivatives) who.int |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomer Separation
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the low volatility of amino acids, derivatization is a mandatory step to convert the polar carboxyl and amino groups into more volatile ester and acyl derivatives. This is often achieved in a two-step process, such as esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. nih.gov
For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. mst.edu Columns with stationary phases like Chirasil-L-Val, which is based on L-valine-diamide, are commonly used for the enantioseparation of derivatized amino acids. nih.govnih.gov This allows for the baseline separation of the different stereoisomers, enabling their individual quantification and the determination of enantiomeric purity. nih.gov
The table below provides representative parameters for the chiral GC analysis of derivatized amino acids.
| Parameter | Condition |
| Column | Chiral Capillary Column (e.g., Chirasil-L-Val, 25 m x 0.25 mm) nih.gov |
| Derivatization | N(O,S)-trifluoroacetyl (TFA) amino acid alkyl esters nih.gov |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature of ~90°C, followed by a ramp of ~4°C/min to ~180°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Spectrometric Methods for Structural Elucidation and Identification
Spectrometric methods are indispensable for confirming the molecular structure of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms in the molecule.
Based on the structure of this compound, the following table predicts the expected chemical shifts in ¹H and ¹³C NMR spectra. Actual values may vary depending on the solvent and pH.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 (α-proton) | ~3.5 - 3.8 | Doublet (d) | 1H |
| H-3 (β-proton) | ~3.9 - 4.2 | Multiplet (m) | 1H |
| H-4 (methylene) | ~1.4 - 1.6 | Multiplet (m) | 2H |
| H-5, H-6, H-7 (methylenes) | ~1.2 - 1.4 | Multiplet (m) | 6H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (Carboxyl) | ~170 - 175 |
| C-2 (α-carbon) | ~55 - 60 |
| C-3 (β-carbon) | ~70 - 75 |
| C-4 | ~30 - 35 |
| C-5, C-6 | ~25 - 30 |
| C-7 | ~22 - 24 |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm these assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), this compound (molar mass: 175.22 g/mol ) would typically be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 176.1281.
Tandem mass spectrometry (MS/MS) involves selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. unito.itwiley-vch.de The fragmentation of α-amino acids is well-studied, and β-hydroxy amino acids exhibit predictable fragmentation pathways, primarily involving the loss of small neutral molecules. nih.govresearchgate.net
The table below lists the expected major ions in the ESI-MS/MS spectrum of protonated this compound.
| Ion | Formula | Calculated m/z | Description |
| Precursor Ion | [C₈H₁₇NO₃ + H]⁺ | 176.1281 | Protonated molecule |
| Product Ion 1 | [C₈H₁₆NO₂]⁺ | 158.1176 | Loss of water (H₂O) |
| Product Ion 2 | [C₇H₁₆NO]⁺ | 130.1226 | Loss of formic acid (HCOOH) |
| Product Ion 3 | [C₇H₁₄N]⁺ | 112.1121 | Consecutive loss of H₂O and HCOOH |
Advanced Techniques for Enantiomeric Excess and Absolute Quantification
Beyond basic identification and separation, advanced analytical methods are required to determine the enantiomeric excess (ee) and perform absolute quantification in complex samples.
The determination of enantiomeric excess is crucial in biochemistry and pharmacology, as different enantiomers can have vastly different biological activities. nih.gov Chiral chromatography (both GC and HPLC, as described in section 7.1.2) is the most direct method for determining ee by calculating the relative peak areas of the separated enantiomers. Another approach involves the use of chiral derivatizing agents to form diastereomers, which can then be separated on a standard achiral column. nih.gov More advanced techniques in mass spectrometry, sometimes coupled with ion mobility, can also be used to discriminate between enantiomers, often after reaction with a chiral selector. ucdavis.edu
For absolute quantification, especially at low concentrations in biological matrices, isotope dilution mass spectrometry is the gold standard. nih.govmdpi.com This technique involves adding a known quantity of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency in the mass spectrometer. The analyte concentration can be determined with high precision and accuracy by measuring the ratio of the signal intensity of the native analyte to that of the isotope-labeled internal standard. mdpi.com
Isotope Dilution Assay (IDA)
Isotope Dilution Assay (IDA), particularly coupled with mass spectrometry (MS), represents a gold standard for the accurate quantification of amino acids. This technique relies on the addition of a known amount of a stable isotope-labeled form of the analyte of interest (in this case, this compound) to a sample. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.
The core principle of IDA is that the internal standard behaves identically to the endogenous analyte during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses.
For this compound, a suitable internal standard would be a version of the molecule labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The development of an IDA for this compound would involve the following key steps:
Synthesis of a Stable Isotope-Labeled Internal Standard: A synthetic route to this compound would be adapted to incorporate stable isotopes. For example, using a ¹³C-labeled precursor in the synthesis would result in a final product with a higher mass.
Method Development and Validation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be developed to separate this compound from other sample components and to detect both the native analyte and the labeled internal standard. Method validation would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
While specific IDA methods for this compound are not widely reported in the literature, the general applicability of this technique to amino acids is well-established.
| Parameter | Description | Typical Methodology |
| Internal Standard | Stable isotope-labeled this compound (e.g., [¹³C₆]-2-Amino-3-hydroxyoctanoic acid) | Chemical synthesis |
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) to remove interfering substances. | Addition of a known concentration of the internal standard to the sample prior to extraction. |
| Chromatography | Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for separation. | LC coupled to a mass spectrometer. |
| Detection | Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. | Monitoring of specific precursor-to-product ion transitions for both the analyte and the internal standard. |
| Quantification | Calculation of the analyte concentration based on the ratio of the peak area of the native analyte to the peak area of the internal standard. | Use of a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. |
Quantitative Amino Acid Analysis
Quantitative amino acid analysis encompasses a range of techniques used to determine the amount of specific amino acids in a sample. While traditionally performed using ion-exchange chromatography with post-column ninhydrin (B49086) derivatization, modern methods often employ high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with various detection methods.
For the quantification of a non-proteinogenic amino acid like this compound, which may not be present in standard amino acid mixtures, a dedicated analytical method would need to be developed and validated. This typically involves derivatization of the amino acid to enhance its chromatographic retention and detection sensitivity.
Derivatization:
Since many amino acids, including this compound, lack a strong chromophore or fluorophore, derivatization is a common strategy to improve their detection by UV-Vis or fluorescence detectors. Common derivatizing agents for amino acids include:
Phenyl isothiocyanate (PITC): Reacts with the primary amino group to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance.
O-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce a fluorescent derivative.
Dansyl chloride: Reacts with primary and secondary amino groups to yield fluorescent dansyl derivatives.
The choice of derivatization reagent would depend on the specific requirements of the analysis, such as sensitivity and the presence of interfering substances.
Chromatographic Separation and Detection:
Following derivatization, the resulting derivative of this compound would be separated from other components by reversed-phase HPLC. The separation is typically achieved using a C18 column and a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Detection of the derivatized amino acid would be performed using a UV-Vis or fluorescence detector set to the appropriate wavelength for the specific derivative. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
A hypothetical quantitative analysis of this compound using pre-column derivatization with PITC followed by HPLC-UV is outlined in the table below.
| Step | Description | Details |
| Sample Preparation | Extraction of this compound from the sample matrix. | May involve homogenization, sonication, and centrifugation. |
| Derivatization | Reaction with phenyl isothiocyanate (PITC) to form a PTC-amino acid derivative. | The sample is mixed with PITC in a basic solution and incubated. |
| Chromatography | Separation of the PTC-derivative by reversed-phase HPLC. | C18 column with a gradient of sodium acetate (B1210297) buffer and acetonitrile. |
| Detection | UV detection of the PTC-derivative. | Wavelength set to approximately 254 nm. |
| Quantification | Comparison of the peak area to a standard curve. | A calibration curve is generated using known concentrations of derivatized this compound. |
Derivatives and Functional Analogues of 2 Amino 3 Hydroxyoctanoic Acid
Chemical Synthesis of Modified 2-Amino-3-hydroxyoctanoic Acid Derivatives
The chemical modification of this compound and its parent compound, 3-hydroxyoctanoic acid, allows for the creation of novel molecules with altered physicochemical and biological properties. Strategic derivatization of the carboxyl, hydroxyl, and amino groups enables the synthesis of a broad library of compounds.
A significant body of work in the derivatization of hydroxyoctanoic acids has utilized (R)-3-hydroxyoctanoic acid, a monomer derived from the bacterial polymer polyhydroxyalkanoate (PHA), as a starting material. researchgate.netresearchgate.netnih.gov Research has led to the successful synthesis of a library of derivatives, including halogenated, unsaturated, and esterified forms. researchgate.netnih.gov These synthetic strategies provide a blueprint for creating analogous derivatives from this compound.
Ester Derivatives: The synthesis of methyl and benzyl (B1604629) esters of (R)-3-hydroxyoctanoic acid is a foundational modification. researchgate.netresearchgate.net Benzyl esters, for instance, can be synthesized from the parent carboxylic acid and O-benzyl isourea in refluxing tetrahydrofuran (B95107) (THF). scielo.org.pe This esterification serves not only to protect the carboxylic acid group but also to increase the lipophilicity of the molecule, which can be a desirable trait for certain biological applications.
Halogenated Derivatives: Halogenation, particularly at the C3 position (in place of the hydroxyl group), has been achieved to create derivatives with modified reactivity and biological activity. researchgate.netnih.gov The synthesis of halogenated methyl esters from methyl (R)-3-hydroxyoctanoate can be accomplished using reagents like diethylaminosulfur trifluoride (DAST) for fluorination or reaction with triphenylphosphine (B44618) (PPh3) in the presence of a halogen source (e.g., CCl4, CBr4, or I2) for chlorination, bromination, and iodination, respectively. researchgate.net
Unsaturated Derivatives: The introduction of a double bond into the octanoic acid chain creates unsaturated derivatives. For example, (E)-oct-2-enoic acid and its esters can be synthesized from 3-hydroxyoctanoic acid through dehydration reactions. researchgate.netnih.gov This modification introduces conformational rigidity and alters the molecule's shape and potential interactions with biological targets.
The following table summarizes a selection of derivatives synthesized from (R)-3-hydroxyoctanoic acid, showcasing the chemical diversity that can be achieved.
| Derivative Type | Compound Name | Starting Material | Key Reagents/Conditions |
|---|---|---|---|
| Ester | Methyl (R)-3-hydroxyoctanoate | (R)-3-hydroxyoctanoic acid | Acid methanolysis |
| Ester | Benzyl (R)-3-hydroxyoctanoate | (R)-3-hydroxyoctanoic acid | Benzyl bromide, K2CO3 |
| Halogenated | Methyl (R)-3-bromooctanoate | Methyl (R)-3-hydroxyoctanoate | PPh3, CBr4 |
| Halogenated | Methyl (R)-3-iodooctanoate | Methyl (R)-3-hydroxyoctanoate | PPh3, I2 |
| Unsaturated | Methyl (E)-oct-2-enoate | Methyl (R)-3-hydroxyoctanoate | Dehydration (e.g., acid catalysis) |
Strategies for Incorporating this compound into Diverse Molecular Scaffolds
The bifunctional nature of this compound makes it an excellent building block for integration into larger, more complex molecular scaffolds. The primary strategies for its incorporation leverage the reactivity of its amino and carboxyl groups, most commonly through amide bond formation in peptide synthesis.
Peptide Lipidation: One of the most prominent strategies is peptide lipidation, where a lipidic moiety is attached to a peptide sequence to enhance its properties. nih.govresearchgate.net this compound can be considered a "lipoamino acid," a fatty acid with an amino functional group. nih.gov This structure allows for its direct incorporation into a peptide chain using standard solid-phase or solution-phase peptide synthesis protocols.
N-Terminal Lipidation: The amino group of this compound can be coupled to the C-terminus of a peptide, resulting in a lipidated peptide with the fatty acid chain at its N-terminus.
C-Terminal Lipidation: Conversely, the carboxyl group can be activated and coupled to the N-terminus of a peptide or an amino group on a larger scaffold.
Side-Chain Conjugation: It can also be attached to the side chain of an amino acid within a peptide, such as the epsilon-amino group of lysine. youtube.com
Amino Acid Hubs: Beyond linear peptides, amino acids can serve as central "hubs" or branching points for the construction of multifunctional molecules. mdpi.com By using orthogonal protecting group strategies, the amino, carboxyl, and hydroxyl groups of this compound can be selectively addressed. This allows for the sequential or simultaneous attachment of different functional units—such as targeting ligands, imaging agents, or other therapeutic molecules—to a single, defined scaffold.
Rational Design of this compound Analogues for Specific Biological Probes
The rational design of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes. nih.gov Analogues of this compound can be purposefully designed to function as specific biological probes, particularly for investigating cellular membranes and lipid-protein interactions.
A common strategy in probe design involves conjugating a molecule of interest to a reporter group, such as a fluorophore. nih.govresearchgate.net The design of such probes often revolves around key principles:
Recognition Element: An analogue of this compound serves as the recognition element. Its fatty acid chain can direct the probe to the lipid-rich environment of the cell membrane, while specific modifications to the chain length or functional groups could target it to particular membrane domains or lipid-binding proteins.
Fluorophore Attachment: A fluorescent dye can be covalently attached to the analogue, typically at a position that does not interfere with its biological recognition, such as the terminus of the alkyl chain or by replacing a non-critical functional group.
Signaling Mechanism: The probe's fluorescence can be designed to be sensitive to its local environment. For example, it could be a solvatochromic dye that changes its emission color based on the polarity of the lipid environment. Alternatively, the probe could be designed to change its fluorescence intensity upon binding to a specific protein or lipid, providing a clear "turn-on" or "turn-off" signal. nih.gov
Peptide-based probes represent another powerful approach. nih.gov A short peptide containing a fluorescently labeled this compound analogue could be synthesized. Such a probe could be used to study how lipidated peptides interact with and insert into membranes, or to identify specific receptors that recognize the fatty acid portion of the molecule. nih.govcore.ac.uk The rational design process involves carefully considering the interplay between the recognition moiety and the reporter to create a highly specific and sensitive tool for biological imaging and analysis. nih.gov
Future Research Directions and Potential Applications
Elucidation of Undiscovered Biosynthetic Pathways for 2-Amino-3-hydroxyoctanoic Acid
The natural world contains a vast number of non-proteinogenic amino acids (npAAs), which far outnumber the 22 proteinogenic ones. nih.govsemanticscholar.orgresearchgate.net These npAAs are synthesized through specialized metabolic pathways that employ a wide array of biosynthetic transformations to create structural diversity. nih.govsemanticscholar.orgresearchgate.net While the specific biosynthetic pathway for this compound is not yet detailed in the literature, future research can focus on its discovery by drawing on established methods for identifying novel metabolic routes.
Key research efforts would likely involve:
Genome Mining: The use of bioinformatics tools like the "antibiotics and secondary metabolite analysis shell" (antiSMASH) is crucial for detecting biosynthetic gene clusters (BGCs) within microbial genomes. frontiersin.org Researchers can screen the genomes of microorganisms, particularly bacteria and fungi known to produce structurally related compounds, for potential BGCs responsible for synthesizing this compound.
Enzyme-Function Characterization: Once a candidate BGC is identified, the function of the individual enzymes encoded within the cluster must be determined. This involves heterologous expression of the genes in a model organism, such as Escherichia coli, and subsequent biochemical assays to confirm their catalytic activity. frontiersin.orgnih.gov The biosynthesis of npAAs often involves diverse enzymatic reactions, including those catalyzed by hydroxylases, transaminases, and enzymes capable of C-C bond formation. nih.govnih.govmdpi.com
Precursor Feeding Studies: Introducing isotopically labeled precursor molecules into the culture of a potential producing organism can help trace the metabolic flow and identify the key building blocks and intermediates of the biosynthetic pathway. This technique is fundamental in mapping out novel metabolic routes.
Table 1: Potential Enzymatic Reactions in the Biosynthesis of this compound
| Enzyme Class | Catalytic Function | Relevance to Biosynthesis |
|---|---|---|
| Hydroxylases | Introduce a hydroxyl group onto a substrate. mdpi.com | Could be responsible for the C-3 hydroxylation of an octanoic acid derivative. mdpi.com |
| Transaminases | Transfer an amino group from a donor to an acceptor molecule. nih.gov | Could catalyze the amination at the C-2 position to form the final amino acid. nih.govnih.gov |
| Aldolases | Catalyze a stereoselective aldol (B89426) addition to form a C-C bond. nih.gov | Could potentially be involved in constructing the carbon backbone of the molecule. nih.gov |
| P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including C-H functionalization. researchgate.net | Could be involved in stereospecific hydroxylation steps. researchgate.net |
Development of Highly Efficient and Stereoselective Biocatalytic Systems for Synthesis
The development of enzymatic and whole-cell biocatalytic systems offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral molecules like this compound. mdpi.com Future research will likely focus on designing and optimizing these biocatalytic routes.
Promising strategies include:
Multi-Enzyme Cascades: One-pot cascade reactions that utilize multiple enzymes can improve efficiency and reduce the need for intermediate purification. nih.gov A potential cascade for this compound could involve an initial enantioselective aldol addition catalyzed by an aldolase, followed by a stereoselective amination step using a transaminase. acs.org Such systems have been successfully developed for the synthesis of other γ-hydroxy-α-amino acids. acs.org
Directed Evolution and Protein Engineering: The performance of naturally occurring enzymes can be significantly enhanced through directed evolution and site-directed mutagenesis. nih.gov These techniques can improve an enzyme's activity, stability, and stereoselectivity for a non-native substrate. nih.govchemistryviews.org For instance, threonine aldolases have been repurposed through protein engineering for the functionalization of amino acid substrates. nih.gov
Photobiocatalysis: This emerging field combines the selectivity of enzymes with the energy of light to drive novel chemical transformations. sciencedaily.com Photobiocatalysis has been used for the stereoselective synthesis of non-canonical amino acids via radical-mediated mechanisms, offering a new platform for creating complex molecules with high precision. nih.govsciencedaily.comresearchgate.net
Table 2: Biocatalytic Approaches for Stereoselective Synthesis
| Approach | Description | Key Enzymes/Components | Advantages |
|---|---|---|---|
| Enzyme Cascades | A sequence of enzymatic reactions in a single pot without isolating intermediates. nih.gov | Aldolases, Transaminases, Dehydrogenases. nih.govacs.org | High efficiency, reduced waste, simplified downstream processing. nih.gov |
| Directed Evolution | Iterative rounds of gene mutation and screening to create enzymes with improved properties. nih.gov | Any enzyme class can be targeted. | Enhanced activity, substrate specificity, and stereoselectivity. nih.gov |
| Photobiocatalysis | Uses light to expand the reactivity of an enzyme. nih.govsciencedaily.com | Pyridoxal-5'-phosphate (PLP)-dependent enzymes, Photoredox catalysts. sciencedaily.comresearchgate.net | Enables new-to-nature reactions, highly stereoselective C-C bond formation. nih.govresearchgate.net |
Exploration of Novel Biological Activities and Molecular Targets
While the specific biological profile of this compound remains to be characterized, its structural relatives have demonstrated a range of biological effects, suggesting that it could be a promising candidate for pharmacological screening.
Future research should investigate potential activities such as:
Antimicrobial Activity: Derivatives of (R)-3-hydroxyoctanoic acid have shown antimicrobial activity against various bacteria and fungi. researchgate.netnih.gov Furthermore, the related compound (S)-2-aminooctanoic acid has been used to enhance the antibacterial activity of peptides. nih.gov This suggests that this compound should be screened for its potential as an antimicrobial agent.
Antiproliferative Effects: Some derivatives of (R)-3-hydroxyoctanoic acid have been evaluated for their in vitro antiproliferative effects on mammalian cell lines. researchgate.netnih.gov Screening this compound against a panel of cancer cell lines could reveal potential anticancer properties.
Receptor Modulation: 3-Hydroxyoctanoic acid is known to be the primary endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G protein-coupled receptor. wikipedia.org It is plausible that this compound could interact with this or other receptors, and its activity as a potential modulator of cellular signaling pathways warrants investigation.
Table 3: Known Biological Activities of Structurally Related Compounds
| Compound | Biological Activity | Potential Implication for this compound |
|---|---|---|
| (R)-3-hydroxyoctanoic acid derivatives | Antimicrobial and antiproliferative activity. researchgate.netnih.gov | Potential for development as an anti-infective or anticancer agent. |
| (S)-2-aminooctanoic acid | Used to improve the antimicrobial potency of peptides. nih.gov | Potential utility in modifying bioactive peptides to enhance their function. |
| 3-Hydroxyoctanoic acid | Agonist of the hydroxycarboxylic acid receptor 3 (HCA3). wikipedia.org | May act as a signaling molecule or receptor modulator. |
Advanced Applications in Synthetic Organic Chemistry and Materials Science
The multifunctional nature of this compound makes it a highly attractive molecule for applications beyond pharmacology, particularly in synthetic chemistry and the development of novel materials.
Chiral Building Blocks: Amino acids are widely used as chiral building blocks in the asymmetric synthesis of complex, biologically active molecules and pharmaceuticals. nih.govresearchgate.netnih.gov With its defined stereochemistry and orthogonal amino, hydroxyl, and carboxyl functional groups, this compound can serve as a versatile chiral synthon for constructing intricate molecular architectures.
Novel Biomaterials: There is growing interest in creating new polymers from biologically sourced monomers. Polyhydroxyalkanoates (PHAs), which are polyesters produced by bacteria, are a prime example of biodegradable plastics. nih.gov The monomer (R)-3-hydroxyoctanoic acid can be derived from these polymers. researchgate.netnih.gov Similarly, this compound could be explored as a novel monomer for the synthesis of specialty polymers. Its incorporation into polyamide or polyester (B1180765) backbones could yield new biomaterials with tailored properties, such as altered biodegradability, thermal stability, or mechanical strength, suitable for applications in medicine and engineering.
Table 4: Potential Applications in Synthesis and Materials
| Field | Application | Rationale |
|---|---|---|
| Synthetic Organic Chemistry | Chiral Building Block/Synthon | Provides multiple functional groups (amine, alcohol, carboxylic acid) and stereocenters for asymmetric synthesis of complex molecules. nih.gov |
| Materials Science | Monomer for Novel Polymers | Can be polymerized to form specialty polyamides, polyesters, or poly(ester-amide)s. |
| Biomaterials | Development of Functional Materials | The unique structure could impart desirable properties like biodegradability, biocompatibility, or specific surface characteristics to new materials. |
Q & A
Q. What are the recommended analytical techniques for characterizing the structural and chemical properties of 2-Amino-3-hydroxyoctanoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the positions of the amino (-NH) and hydroxyl (-OH) groups on the octanoic acid backbone. Compare spectral data with structurally similar compounds like DL-2-Aminooctanoic acid .
- Mass Spectrometry (MS): Employ high-resolution MS to determine molecular weight and fragmentation patterns. Reference databases such as NIST Chemistry WebBook (e.g., for 2-amino-3-hydroxydecanoic acid ) can aid in spectral interpretation.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., -NH, -OH, -COOH) by matching absorption bands to known amino acid derivatives .
- Chromatography (HPLC/UPLC): Optimize reverse-phase methods with UV/Vis detection to assess purity and resolve stereoisomers, if present.
Q. How should researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize oxidation and hydrolysis. Avoid repeated freeze-thaw cycles .
- Purity Monitoring: Periodically assess stability via HPLC or TLC. Degradation products (e.g., decarboxylated or deaminated derivatives) should be quantified .
- Moisture Control: Use desiccants in storage environments, as hydroxyl and amino groups may promote hygroscopicity .
Advanced Research Questions
Q. How can researchers optimize the stereochemical purity of this compound during synthesis?
Methodological Answer:
- Chiral Catalysis: Utilize asymmetric synthesis methods, such as enzymatic resolution or transition-metal-catalyzed reactions, to favor the desired enantiomer. For example, chiral auxiliaries like (2R,3R)-configured amino acids have been employed in related syntheses .
- Protection/Deprotection Strategies: Protect the hydroxyl and amino groups with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups during synthesis to prevent racemization .
- Analytical Validation: Confirm enantiomeric excess (ee) using chiral HPLC or polarimetry. Cross-reference with stereochemical data from analogous compounds (e.g., 2-amino-3-hydroxydecanoic acid ).
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to eliminate variability. For example, discrepancies in enzyme inhibition studies may arise from buffer composition differences .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify functional groups (e.g., hydroxyl position, chain length) and compare bioactivity. Use computational tools (e.g., molecular docking) to predict interactions with biological targets .
- Meta-Analysis: Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify confounding factors. Reference databases like DrugBank (e.g., for 4-chloro-3-hydroxybenzoic acid derivatives ) can contextualize findings.
Q. How can computational chemistry tools enhance experimental design for novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Calculate thermodynamic and kinetic parameters (e.g., activation energy, reaction intermediates) to predict feasible reaction pathways .
- Retrosynthetic Analysis: Use software (e.g., Chematica) to propose routes using commercially available precursors, such as octanoic acid derivatives or protected amino alcohols .
- Molecular Dynamics (MD) Simulations: Model interactions between this compound and enzymes to guide rational drug design (e.g., for antimicrobial applications ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
